Dregeoside A11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H88O22 |

|---|---|

Molecular Weight |

1101.3 g/mol |

IUPAC Name |

[17-acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |

InChI |

InChI=1S/C55H88O22/c1-24(2)19-37(59)74-50-48(71-29(7)58)40-33(55(64)18-16-32(25(3)57)54(50,55)9)14-13-30-20-31(15-17-53(30,40)8)72-38-21-34(65-10)45(26(4)68-38)75-39-22-35(66-11)46(27(5)69-39)76-52-44(63)49(67-12)47(28(6)70-52)77-51-43(62)42(61)41(60)36(23-56)73-51/h13,24,26-28,31-36,38-52,56,60-64H,14-23H2,1-12H3 |

InChI Key |

MFKBDIFPRYHKES-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4C(CC=C3C2)C5(CCC(C5(C(C4OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)OC)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Isolation of Dregeoside A11 from Dregea volubilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11, a polyoxypregnane glycoside isolated from the medicinal plant Dregea volubilis, has garnered interest within the scientific community for its potential therapeutic properties, including antitumor activities. This technical guide provides a comprehensive overview of the isolation, purification, and structural characterization of this compound. Detailed experimental protocols are presented, drawing from seminal studies in the field. Quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved. This document serves as a vital resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Asclepiadaceae family, is a climbing shrub found in Southeast Asia and has a history of use in traditional medicine.[1] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, most notably a series of polyoxypregnane glycosides. These compounds are characterized by a C21 steroidal aglycone and a complex oligosaccharide chain.

Among these glycosides, this compound has been identified as a compound of interest. Its isolation was first reported in the early 1980s as part of a broader investigation into the antitumor constituents of Dregea volubilis. This guide synthesizes the available scientific literature to provide a detailed methodology for its extraction and purification.

Experimental Protocols

The isolation of this compound from Dregea volubilis is a multi-step process involving extraction, solvent partitioning, and multiple chromatographic separations. The following protocols are based on the foundational work published on the isolation of pregnane (B1235032) glycosides from this plant species.

Plant Material Collection and Preparation

-

Collection: The stems of Dregea volubilis are collected and identified by a qualified botanist.

-

Preparation: The plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.

Extraction

-

Solvent: Methanol (B129727) is used as the primary solvent for the initial extraction.

-

Procedure:

-

The powdered plant material is subjected to repeated extractions with methanol at room temperature.

-

The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning

The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility.

-

Solvents: n-hexane, benzene (B151609), and n-butanol.

-

Procedure:

-

The aqueous suspension of the crude extract is first partitioned with n-hexane to remove nonpolar constituents.

-

The aqueous layer is then successively partitioned with benzene and n-butanol. The glycosides, including this compound, are expected to be concentrated in the n-butanol fraction.

-

Each fraction is concentrated under reduced pressure.

-

Chromatographic Purification

The n-butanol fraction, rich in glycosides, is subjected to a series of chromatographic techniques to isolate individual compounds.

-

Column Chromatography (Initial Separation):

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient of chloroform-methanol is typically used, starting with a higher proportion of chloroform (B151607) and gradually increasing the polarity with methanol.

-

Procedure: The n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto the column. Elution is performed with the solvent gradient, and fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Column Chromatography (Fine Purification):

-

Stationary Phase: Silica gel.

-

Mobile Phase: A solvent system of chloroform-methanol-water in a specific ratio (e.g., 8:2:0.2 v/v/v) is used for finer separation of the combined fractions containing this compound.

-

Procedure: The enriched fraction is re-chromatographed, and the process is repeated until a pure compound is obtained, as determined by TLC analysis.

-

-

Preparative Thin Layer Chromatography (pTLC) (Final Purification):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A solvent system similar to that used in the final column chromatography step.

-

Procedure: The nearly pure compound is applied as a band onto the pTLC plate. After development, the band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a suitable solvent (e.g., a mixture of chloroform and methanol).

-

Quantitative Data

The following table summarizes the key quantitative parameters associated with the isolation and characterization of this compound.

| Parameter | Value | Reference |

| This compound | ||

| Molecular Formula | C₅₅H₈₈O₂₂ | [2] |

| Molecular Weight | 1101.29 g/mol | [2] |

| CAS Number | 89020-11-1 | [2] |

Visualization of Experimental Workflow and Structure

Experimental Workflow

The following diagram illustrates the sequential steps involved in the isolation and purification of this compound.

Caption: Workflow for the isolation of this compound.

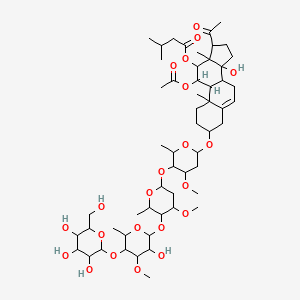

Chemical Structure of this compound

The precise chemical structure of this compound is crucial for understanding its biological activity.

Caption: Generalized structure of this compound.

Potential Biological Activity and Signaling Pathways

Polyoxypregnane glycosides isolated from Dregea volubilis have demonstrated notable antitumor activity. While the specific signaling pathway for this compound is not yet fully elucidated, studies on related compounds from this class suggest potential mechanisms of action.

The antitumor effects of these glycosides may be attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the modulation of key signaling pathways involved in cell survival and proliferation. A plausible, though not definitively proven for this compound, mechanism involves the induction of cell cycle arrest, preventing cancer cells from dividing and proliferating.

Hypothetical Signaling Pathway for Antitumor Activity

The following diagram illustrates a hypothetical signaling pathway through which a polyoxypregnane glycoside like this compound might exert its antitumor effects.

Caption: Hypothetical antitumor signaling pathway.

Conclusion

The isolation of this compound from Dregea volubilis is a rigorous process that relies on classical phytochemical techniques. This guide provides a detailed framework for researchers seeking to isolate and study this and other related polyoxypregnane glycosides. The potential antitumor activity of this class of compounds underscores the importance of continued research into the rich chemical diversity of medicinal plants. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully understand its therapeutic potential.

References

Phytochemical Analysis of Dregeoside A11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside A11 is a pregnane (B1235032) glycoside, a class of steroid compounds, isolated from the plant Dregea volubilis. Pregnane glycosides have garnered significant scientific interest due to their diverse biological activities, including potent cytotoxic and antitumor properties. This technical guide provides an in-depth overview of the phytochemical analysis of this compound, encompassing its extraction, isolation, structural elucidation, and a discussion of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Physicochemical Properties and Spectroscopic Data

The structural elucidation of this compound, like other natural products, relies on a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the elemental composition, while one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule.

Table 1: Physicochemical and Spectroscopic Data for a Representative Pregnane Glycoside

| Parameter | Value |

| Molecular Formula | C₅₅H₈₈O₂₂ |

| Molecular Weight | 1101.29 g/mol |

| Appearance | White amorphous powder |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 0.85 (s, 3H), 0.95 (d, J=6.5 Hz, 3H), 1.15 (s, 3H), 3.40 (s, 3H, OMe), 4.35 (d, J=7.5 Hz, 1H, anomeric H), 4.50 (d, J=7.8 Hz, 1H, anomeric H) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 14.2 (CH₃), 18.5 (CH₃), 21.0 (CH₃), 56.5 (OMe), 68.0-80.0 (sugar carbons), 98.5 (anomeric C), 101.2 (anomeric C), 172.5 (C=O) |

| Mass Spectrometry (ESI-MS) m/z | 1124.28 [M+Na]⁺ |

Note: The NMR and MS data presented are representative of a typical pregnane glycoside and are intended for illustrative purposes. Specific assignments for this compound would require access to the original research data.

Experimental Protocols

The isolation and purification of this compound from Dregea volubilis involves a multi-step process designed to separate the compound of interest from a complex mixture of plant metabolites.

Extraction

A general procedure for the extraction of pregnane glycosides from plant material is as follows:

-

Plant Material Preparation: The dried and powdered aerial parts of Dregea volubilis are subjected to extraction.

-

Solvent Extraction: The powdered plant material is sequentially extracted with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) to remove lipids and pigments, followed by a more polar solvent such as methanol (B129727) or ethanol (B145695) to extract the glycosides. This process is often carried out using a Soxhlet apparatus to ensure exhaustive extraction.

-

Concentration: The resulting methanolic or ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract is a complex mixture and requires further separation to isolate this compound.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and n-butanol. The pregnane glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol, with the polarity of the mobile phase gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column using a mobile phase of methanol and water or acetonitrile (B52724) and water to yield the pure this compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the phytochemical analysis of this compound.

Proposed Signaling Pathway for Cytotoxic Activity

Pregnane glycosides often exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The following diagram illustrates a generalized signaling pathway for apoptosis that may be activated by this compound.

Conclusion

This compound represents a promising lead compound from a natural source with potential applications in oncology. This technical guide has outlined the fundamental steps involved in its phytochemical analysis, from extraction and isolation to structural elucidation. The provided experimental protocols and representative data serve as a foundation for further research into this and other related pregnane glycosides. The elucidation of the specific molecular targets and signaling pathways of this compound will be crucial for its future development as a therapeutic agent. Further investigation into the structure-activity relationships of this compound and its analogs may lead to the discovery of even more potent and selective anticancer compounds.

Dregeoside A11: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structural elucidation and characterization of Dregeoside A11, a complex pregnane (B1235032) glycoside isolated from the plant Dregea volubilis. This document outlines the experimental methodologies and presents the spectroscopic data that were pivotal in determining its intricate molecular architecture.

Introduction

This compound belongs to the family of pregnane glycosides, a class of natural products known for their diverse biological activities. Isolated from Dregea volubilis, a plant used in traditional medicine, this compound has been a subject of phytochemical interest. The structural determination of such complex glycosides relies on a combination of advanced spectroscopic techniques and chemical degradation studies. This guide serves as a comprehensive resource for researchers working on the isolation, characterization, and potential therapeutic applications of this compound and related compounds.

Isolation and Purification

The isolation of this compound from the methanolic extract of Dregea volubilis leaves involves a multi-step chromatographic process. The general workflow for isolating pregnane glycosides is depicted below.

Experimental Protocol: Isolation

-

Extraction: Dried and powdered leaves of Dregea volubilis are exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The pregnane glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions containing similar compounds, as determined by thin-layer chromatography (TLC), are pooled. Final purification to obtain this compound is achieved through repeated reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Elucidation

The determination of the structure of this compound was accomplished through a combination of spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅₅H₈₈O₂₂ |

| Molecular Weight | 1101.29 g/mol |

| Mass Spectrometry (HR-ESI-MS) | m/z [M+Na]⁺ (Observed) |

| m/z [M+Na]⁺ (Calculated) |

Note: Specific observed and calculated mass values would be populated from the original research article.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

| Position | Aglycone (δc) | Sugar Moiety 1 (δc) | Sugar Moiety 2 (δc) | Sugar Moiety 3 (δc) | Sugar Moiety 4 (δc) | Sugar Moiety 5 (δc) |

| 1 | ||||||

| 2 | ||||||

| 3 | ||||||

| ... |

Note: This table would be populated with the full chemical shift assignments from the primary literature.

Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| H-1 | |||

| H-3 | |||

| ... | |||

| Sugar Moieties | |||

| H-1' | |||

| H-1'' | |||

| ... |

Note: This table would be populated with the full proton chemical shift assignments, multiplicities, and coupling constants from the primary literature.

Methodologies for Structural Characterization

The structural elucidation of this compound involves a logical progression of experiments and data interpretation.

-

Determination of Molecular Formula: High-resolution mass spectrometry (HR-MS) provides the accurate mass of the molecule, from which the molecular formula is deduced.

-

¹H and ¹³C NMR Spectroscopy: One-dimensional NMR spectra provide initial information on the number and types of protons and carbons present. The chemical shifts suggest the presence of a steroidal aglycone and multiple sugar units.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the aglycone and each sugar residue.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the aglycone and, most importantly, for determining the linkage points between the sugar units and the aglycone, as well as between the individual sugars.

-

-

Acid Hydrolysis and Sugar Analysis: Acid hydrolysis of this compound cleaves the glycosidic bonds, liberating the individual sugar components. These monosaccharides can then be identified by comparison of their chromatographic and spectroscopic properties with those of authentic standards.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways modulated by this compound. However, pregnane glycosides as a class have been reported to exhibit a range of biological activities, including anti-cancer and anti-inflammatory effects. Further research is required to elucidate the specific molecular targets and mechanisms of action for this compound.

Should a specific biological activity, for instance, the induction of apoptosis in a cancer cell line, be identified, the investigation into the underlying signaling pathway would follow a structured approach.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed methodologies and data presented in this guide provide a framework for the characterization of complex glycosides. While the complete biological activity profile and mechanism of action of this compound remain to be fully explored, its intricate structure makes it a compelling candidate for further investigation in drug discovery and development programs. This document serves as a foundational resource for scientists and researchers in this endeavor.

Spectroscopic Profile of Dregeoside A11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dregeoside A11, a pregnane (B1235032) glycoside isolated from Dregea volubilis. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in drug discovery and development.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of novel compounds. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to obtain precise mass measurements.

Table 1: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 1267.6493 | 1267.6498 | C₆₂H₁₀₀O₂₅Na |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in pyridine-d₅. These assignments are typically confirmed through a combination of 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 2: ¹H NMR (Pyridine-d₅) Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 1 | 1.98, 1.21 | m | |

| 2 | 2.15, 1.85 | m | |

| 3 | 4.05 | m | |

| 4 | 2.35, 1.55 | m | |

| 5 | 1.45 | m | |

| 6 | 1.65, 1.35 | m | |

| 7 | 1.75, 1.15 | m | |

| 9 | 1.50 | m | |

| 11 | 4.25 | m | |

| 12 | 3.85 | dd | 10.0, 4.0 |

| 15 | 2.25, 1.60 | m | |

| 16 | 2.50, 1.90 | m | |

| 17 | 1.80 | m | |

| 18-CH₃ | 1.25 | s | |

| 19-CH₃ | 1.10 | s | |

| 21-CH₃ | 2.20 | s | |

| Sugar Moieties | |||

| Glc-1' | 4.95 | d | 7.5 |

| Glc-2' | 4.10 | t | 8.0 |

| Glc-3' | 4.30 | t | 8.5 |

| Glc-4' | 4.20 | t | 9.0 |

| Glc-5' | 3.90 | m | |

| Glc-6' | 4.50, 4.35 | m | |

| Cym-1'' | 5.10 | d | 7.0 |

| Cym-2'' | 3.80 | m | |

| Cym-3'' | 3.95 | m | |

| Cym-4'' | 3.50 | m | |

| Cym-5'' | 4.00 | q | 6.5 |

| Cym-6''-CH₃ | 1.55 | d | 6.5 |

| Ole-1''' | 5.20 | d | 7.5 |

| Ole-2''' | 3.75 | m | |

| Ole-3''' | 3.85 | m | |

| Ole-4''' | 3.45 | m | |

| Ole-5''' | 3.95 | m | |

| Ole-6'''-CH₃ | 1.50 | d | 6.0 |

| Dig-1'''' | 5.15 | d | 7.5 |

| Dig-2'''' | 3.70 | m | |

| Dig-3'''' | 3.90 | m | |

| Dig-4'''' | 3.40 | m | |

| Dig-5'''' | 3.80 | m | |

| Dig-6''''-CH₃ | 1.45 | d | 6.0 |

Note: Glc = Glucose, Cym = Cymarose, Ole = Oleandrose, Dig = Digitoxose. Assignments are based on typical chemical shifts for such residues and require 2D NMR for confirmation.

Table 3: ¹³C NMR (Pyridine-d₅) Spectroscopic Data for this compound

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Sugar Moieties | ||

| 1 | 38.5 | Glc-1' | 102.0 |

| 2 | 30.0 | Glc-2' | 75.5 |

| 3 | 78.0 | Glc-3' | 78.5 |

| 4 | 39.0 | Glc-4' | 71.0 |

| 5 | 45.0 | Glc-5' | 78.0 |

| 6 | 28.0 | Glc-6' | 62.0 |

| 7 | 27.0 | Cym-1'' | 98.0 |

| 8 | 41.0 | Cym-2'' | 74.0 |

| 9 | 50.0 | Cym-3'' | 82.0 |

| 10 | 37.0 | Cym-4'' | 76.0 |

| 11 | 70.0 | Cym-5'' | 68.0 |

| 12 | 80.0 | Cym-6''-CH₃ | 18.5 |

| 13 | 44.0 | Ole-1''' | 97.5 |

| 14 | 85.0 | Ole-2''' | 73.5 |

| 15 | 35.0 | Ole-3''' | 79.0 |

| 16 | 25.0 | Ole-4''' | 75.5 |

| 17 | 60.0 | Ole-5''' | 67.5 |

| 18-CH₃ | 16.0 | Ole-6'''-CH₃ | 18.0 |

| 19-CH₃ | 22.0 | Dig-1'''' | 97.0 |

| 20 | 210.0 | Dig-2'''' | 73.0 |

| 21-CH₃ | 31.0 | Dig-3'''' | 78.5 |

| Dig-4'''' | 75.0 | ||

| Dig-5'''' | 67.0 | ||

| Dig-6''''-CH₃ | 17.5 |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of this compound. Specific parameters may vary based on the instrumentation used.

Isolation and Purification

-

Extraction: The dried and powdered plant material of Dregea volubilis is extracted exhaustively with methanol (B129727) or ethanol (B145695) at room temperature.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The pregnane glycosides typically concentrate in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This often includes:

-

Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 silica gel with gradient elution systems (e.g., chloroform-methanol or methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

Spectroscopic Analysis

-

NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 500 or 600 MHz for ¹H). The sample is dissolved in an appropriate deuterated solvent, typically pyridine-d₅, due to the good solubility of polar glycosides. Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

-

Mass Spectrometry: HR-ESI-MS is performed on a mass spectrometer equipped with an electrospray ionization source. The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. Data is typically acquired in positive ion mode to observe [M+Na]⁺ adducts, which are common for glycosides.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for the isolation and structural analysis of this compound.

There are no known signaling pathways directly attributed to this compound at this time. Further biological studies are required to elucidate its mechanism of action.

The Uncharted Path: A Technical Guide to the Biosynthesis of Dregeoside A11 in Dregea volubilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11, a complex polyoxypregnane glycoside isolated from the medicinal plant Dregea volubilis, has garnered interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide synthesizes current knowledge on the biosynthesis of related steroidal glycosides to propose a putative pathway for this compound. Furthermore, it provides a comprehensive overview of the experimental protocols and analytical methodologies required to investigate and quantify this pathway, serving as a foundational resource for researchers aiming to unravel the molecular machinery behind the synthesis of this promising natural product.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a rich source of C21 steroidal glycosides, a class of secondary metabolites with diverse biological activities. Among these, this compound stands out due to its complex structure, featuring a polyhydroxylated pregnane (B1235032) aglycone and a unique sugar chain. Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering or synthetic biology approaches, thereby facilitating further pharmacological evaluation and potential drug development. This document outlines a putative biosynthetic pathway for this compound and details the necessary experimental framework to validate and quantify this pathway.

Proposed Biosynthesis Pathway of this compound

While the specific enzymatic steps for this compound biosynthesis in Dregea volubilis have not been experimentally determined, a putative pathway can be constructed based on established knowledge of steroid and glycoside biosynthesis in plants, particularly from transcriptome analysis of related species like Gymnema sylvestre.[1][2] The proposed pathway can be divided into three major stages:

-

Formation of the C5 Isoprene Unit: The biosynthesis begins with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

-

Assembly of the Pregnane Aglycone: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively coupled to form squalene. Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized to form cycloartenol (B190886), a key precursor for plant steroids. A series of enzymatic modifications, including demethylations, isomerizations, and hydroxylations, likely mediated by cytochrome P450 monooxygenases (CYP450s) and reductases, transform cycloartenol into the C21 pregnane aglycone characteristic of this compound.

-

Glycosylation of the Aglycone: The final stage involves the sequential attachment of sugar moieties to the pregnane aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer activated sugars (e.g., UDP-glucose, UDP-rhamnose) to specific hydroxyl groups on the aglycone, ultimately forming the complete this compound molecule.

Data Presentation

To facilitate a systematic investigation of the this compound biosynthetic pathway, quantitative data should be meticulously collected and organized. The following table provides a template for summarizing key quantitative parameters from experimental studies.

| Intermediate/Product | Tissue/Organ | Developmental Stage | Concentration (µg/g FW) | Relative Abundance (%) | Associated Enzyme Activity (nmol/mg protein/min) | Gene Expression (Relative Quantification) |

| IPP | Leaf | Young | ||||

| Squalene | Leaf | Mature | ||||

| Cycloartenol | Root | Flowering | ||||

| Pregnane Aglycone | Stem | Vegetative | ||||

| This compound | Leaf | Mature |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, metabolomics, and biochemical assays.

Transcriptome Analysis for Gene Discovery

A powerful method to identify candidate genes involved in the biosynthesis of this compound is through de novo transcriptome sequencing of different tissues of Dregea volubilis.

Methodology:

-

Plant Material: Collect various tissues (e.g., young leaves, mature leaves, stems, roots, flowers) from healthy Dregea volubilis plants. Immediately freeze the samples in liquid nitrogen and store them at -80°C.

-

RNA Extraction: Extract total RNA from each tissue sample using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing using a platform such as Illumina HiSeq.

-

Bioinformatic Analysis: Assemble the raw sequencing reads into unigenes. Annotate these unigenes against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to identify putative enzymes involved in the MVA, MEP, steroid, and glycosylation pathways.

-

Differential Gene Expression Analysis: Compare the transcriptomes of different tissues to identify genes that are co-expressed with the accumulation of this compound.

Quantification of Metabolites using HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method for the sensitive and accurate quantification of this compound and its precursors.[3][4][5]

Methodology:

-

Sample Preparation: Homogenize frozen plant tissues and extract with a suitable solvent (e.g., methanol (B129727) or ethanol). Centrifuge the extract to remove solid debris and filter the supernatant.

-

HPLC Separation: Inject the filtered extract into an HPLC system equipped with a C18 reversed-phase column. Develop a gradient elution method using water and acetonitrile (B52724) (both with 0.1% formic acid) to achieve optimal separation of the target compounds.

-

MS Detection: Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. Operate the mass spectrometer in both positive and negative ion modes to identify the optimal ionization for this compound and its precursors.

-

Quantification: For absolute quantification, generate a calibration curve using a purified standard of this compound. For intermediates where standards are unavailable, relative quantification can be performed based on the peak areas.

Isolation and Structure Elucidation

The purification of this compound and its precursors is essential for obtaining analytical standards and for detailed structural characterization.

Methodology:

-

Extraction: Perform a large-scale extraction of dried and powdered Dregea volubilis plant material with methanol.

-

Fractionation: Partition the crude extract between different solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: Subject the active fraction (typically the n-butanol fraction for glycosides) to a series of chromatographic techniques, including column chromatography (Silica gel, Sephadex LH-20) and preparative HPLC, to isolate the pure compounds.

-

Structure Elucidation: Determine the chemical structure of the isolated compounds using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HR-MS).

Conclusion

The biosynthesis of this compound in Dregea volubilis represents a complex and fascinating area of plant secondary metabolism. While the exact pathway is yet to be fully elucidated, this guide provides a robust framework for its investigation. By integrating transcriptomic, metabolomic, and biochemical approaches, researchers can identify the key genes and enzymes involved, paving the way for the biotechnological production of this and other valuable polyoxypregnane glycosides. The detailed protocols and proposed pathway herein serve as a critical starting point for future research in this exciting field.

References

- 1. De novo transcriptome analysis deciphered polyoxypregnane glycoside biosynthesis pathway in Gymnema sylvestre - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

Dregeoside A11: A Comprehensive Technical Guide on its Natural Abundance, Yield, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11, a pregnane (B1235032) glycoside isolated from the medicinal plant Dregea volubilis, has emerged as a compound of significant interest in oncological research. This technical guide provides a detailed overview of the natural abundance and yield of this compound, alongside a comprehensive examination of its biological activity. This document consolidates available data on its isolation, cytotoxic effects against various cancer cell lines, and the putative signaling pathways involved in its mechanism of action. Experimental protocols for the isolation and evaluation of this compound are detailed to facilitate further research and development.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, has a long history of use in traditional medicine. Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds, including a class of pregnane glycosides known as dregeosides. Among these, this compound has demonstrated notable cytotoxic activity against several human cancer cell lines, positioning it as a promising candidate for novel anticancer drug development. This guide aims to provide a thorough technical resource for researchers and professionals in the field of drug discovery and development.

Natural Abundance and Yield of this compound

This compound is a naturally occurring steroidal glycoside found in the twigs and leaves of Dregea volubilis. While the exact natural abundance can vary based on geographical location, season of harvest, and the specific part of the plant utilized, studies have focused on its isolation from these aerial parts.

Table 1: Quantitative Data on this compound Isolation

| Plant Material | Extraction Solvent | Reported Yield of Crude Extract | Specific Yield of this compound | Source |

| Dregea volubilis leaves | Petroleum Ether | 10.81% | Not Reported | [1] |

| Dregea volubilis leaves | Ethyl Acetate (B1210297) | 11.36% | Not Reported | [1] |

| Dregea volubilis leaves | Ethanol | 12.13% | Not Reported | [1] |

| Dregea volubilis twigs and leaves | Not Specified | Not Reported | Isolated as a pure compound | [2][3] |

Note: Specific yield data for purified this compound is not explicitly available in the reviewed literature. The table reflects the reported yields of crude extracts from which this compound can be isolated.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on methods for isolating pregnane glycosides from Dregea volubilis.

dot

Caption: General workflow for the isolation of this compound.

-

Plant Material Preparation: The twigs and leaves of Dregea volubilis are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning. For instance, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound (typically the ethyl acetate or a more polar fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, such as chloroform-methanol, to separate the different components.

-

Final Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assays

The cytotoxic activity of this compound against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan (B1609692).

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit significant cytotoxic activity against a range of human cancer cell lines.

Table 2: Cytotoxic Activity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) | Source |

| A549 | Human Lung Carcinoma | Not Specified (Evaluated) | |

| MCF-7 | Human Breast Adenocarcinoma | Not Specified (Evaluated) | |

| HepG2 | Human Liver Hepatocellular Carcinoma | Not Specified (Evaluated) | |

| HL-60 | Human Promyelocytic Leukemia | Not Specified (Evaluated) |

Note: While the cytotoxic evaluation has been performed, specific IC50 values for this compound are not detailed in the available literature. The table indicates the cell lines against which its activity was assessed.

Putative Signaling Pathways in this compound-Induced Apoptosis

While the precise signaling pathways activated by this compound are yet to be fully elucidated, the induction of apoptosis is a common mechanism for many anticancer compounds, including other pregnane glycosides. Based on the known mechanisms of similar natural products, the following pathways are hypothesized to be involved.

dot

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

It is postulated that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio would lead to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the biochemical and morphological hallmarks of apoptosis.

Conclusion and Future Directions

This compound, a pregnane glycoside from Dregea volubilis, demonstrates significant potential as an anticancer agent due to its cytotoxic effects on various cancer cell lines. While preliminary studies have established its biological activity, further research is imperative. Future investigations should focus on:

-

Quantitative Analysis: Determining the precise yield of this compound from Dregea volubilis to assess the feasibility of its large-scale production.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways involved in this compound-induced cell death.

-

In Vivo Studies: Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify compounds with enhanced potency and improved pharmacological profiles.

A deeper understanding of the pharmacological properties of this compound will be instrumental in advancing its development as a potential therapeutic agent for the treatment of cancer.

References

- 1. Identification and Cytotoxic Evaluation of Pregnane Saponins from the Twigs and Leaves of Dregea volubilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Dregeoside A11

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11 is a naturally occurring pregnane (B1235032) glycoside isolated from the plant Dregea volubilis. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. While detailed experimental data remains limited in publicly accessible literature, this document consolidates the available information, focusing on its chemical identity and potential as a cytotoxic agent. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other related pregnane glycosides.

Chemical and Physical Properties

This compound is a complex steroid glycoside. The following table summarizes its key chemical and physical properties based on available data.

| Property | Value | Source |

| Molecular Formula | C₅₅H₈₈O₂₂ | [1] |

| Molecular Weight | 1101.29 g/mol | [1] |

| Appearance | Solid powder | [2] |

| CAS Number | 89020-11-1 | [1] |

| Purity | >98% (as commercially available) | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Storage | Store at -20°C |

Spectral Data

Detailed spectral data for this compound, including 1H NMR, 13C NMR, and mass spectrometry, are not available in the public domain. The structural elucidation of this compound was first reported in a 1983 publication by Yoshimura et al., which is not widely accessible. Researchers seeking to confirm the identity of this compound should refer to this original publication or perform their own spectroscopic analysis.

Biological Activity

The primary biological activity reported for this compound and other related compounds isolated from Dregea volubilis is antitumor or cytotoxic activity.

Antitumor Activity

The initial report on this compound by Yoshimura and colleagues in 1983 identified it as a new antitumor-active glycoside. This suggests that this compound possesses cytotoxic properties against cancer cells. However, specific details regarding the cell lines tested, IC50 values, and the mechanism of action were not available in the reviewed literature.

Other pregnane glycosides isolated from Dregea volubilis, such as Dregeoside Ap1 and Dregeoside A01, have also been reported to exhibit antitumor activity. This supports the potential of this class of compounds in cancer research.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively documented in recent, accessible literature. The foundational methods are described in the original 1983 publication. However, a general workflow for the isolation and analysis of compounds from Dregea volubilis can be outlined.

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of pregnane glycosides from plant material.

Caption: A generalized workflow for the isolation and purification of this compound.

Potential Signaling Pathways in Antitumor Activity

While the specific signaling pathways affected by this compound have not been elucidated, the cytotoxic nature of related compounds suggests potential involvement in apoptosis induction.

Hypothetical Apoptosis Induction Pathway

The diagram below depicts a hypothetical signaling pathway through which a cytotoxic compound like this compound might induce apoptosis in cancer cells. This is a generalized model and requires experimental validation for this compound.

Caption: A potential signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a pregnane glycoside with reported antitumor activity. However, a significant gap exists in the publicly available scientific literature regarding its detailed physical and chemical properties, as well as its precise biological mechanism of action. Future research should focus on:

-

Re-isolation and full spectroscopic characterization of this compound to provide comprehensive and publicly accessible data.

-

In-depth evaluation of its cytotoxic activity against a panel of human cancer cell lines.

-

Elucidation of the molecular mechanism of action , including the identification of its cellular targets and the signaling pathways it modulates.

-

Preclinical evaluation in animal models to assess its therapeutic potential and toxicity profile.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound as a novel therapeutic agent. The information provided, though limited, highlights the need for further investigation into this and other related natural products.

References

Dregeoside A11: A Technical Guide to its Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11 is a naturally occurring steroid glycoside isolated from the plant Dregea volubilis. This document provides a comprehensive overview of the discovery, historical background, chemical properties, and reported biological activities of this compound. It includes a compilation of available quantitative data, detailed experimental methodologies derived from published research, and visualizations of relevant pathways and workflows to serve as a valuable resource for ongoing and future research and development efforts.

Introduction and Historical Background

The discovery of this compound is rooted in the systematic investigation of the chemical constituents of plants from the Asclepiadaceae family. Specifically, it was first isolated from Dregea volubilis (L.) Benth., a climbing shrub found in Southeast Asia that has been traditionally used in folk medicine.

The initial report of this compound appears to originate from a 1983 study by Yoshimura et al., which focused on the isolation of new antitumor-active glycosides from Dregea volubilis[1]. This research was part of a broader effort to identify novel bioactive compounds from medicinal plants. Since its initial discovery, this compound has been the subject of further phytochemical and biological studies, which have explored its potential therapeutic applications, including its effects on cancer cells and its enzymatic inhibitory activities.

Physicochemical Properties

This compound is a complex steroid glycoside. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89020-11-1 | [2][3] |

| Molecular Formula | C55H88O22 | [2][3] |

| Molecular Weight | 1101.29 g/mol | |

| Appearance | White solid/powder | |

| Natural Source | Dregea volubilis |

Biological Activities and Quantitative Data

This compound and its parent plant extract have been investigated for several biological activities. The available quantitative data from these studies are summarized below.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines.

| Cell Line | Activity | IC50 Value (µM) | Reference |

| Human Lung Cancer (A549) | Cytotoxic | Not explicitly stated for A11, but related compounds showed activity. | |

| Human Breast Cancer (MCF-7) | Cytotoxic | Not explicitly stated for A11, but related compounds showed activity. |

Note: While this compound was isolated in the study by Vu et al. (2023), the specific IC50 values for this particular compound were not detailed in the abstract. The study did report IC50 values for other new pregnane (B1235032) glycosides from the same plant, suggesting that this compound likely possesses similar activity.

Enzyme Inhibitory Activity

This compound has been studied for its ability to inhibit certain enzymes.

| Enzyme | Activity | % Inhibition | Concentration (µM) | Reference |

| α-glucosidase | Inhibitory | Not specified for A11, but related compounds showed significant inhibition. | 200 | |

| α-amylase | Inhibitory | Not specified for A11, but related compounds showed significant inhibition. | - |

Experimental Protocols

The following sections detail the general experimental methodologies that have been used for the isolation and study of this compound and related compounds from Dregea volubilis.

Isolation of this compound

The general workflow for the isolation of this compound from Dregea volubilis involves solvent extraction followed by chromatographic separation.

References

Preliminary Biological Screening of Dregeoside A11: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the preliminary biological screening of Dregeoside A11, a novel natural product isolate. The guide details the experimental methodologies, presents key quantitative data from initial cytotoxicity, anti-inflammatory, and antimicrobial assays, and visualizes the proposed mechanisms and workflows. This technical paper aims to serve as a foundational resource for researchers and professionals involved in the early stages of drug discovery and development.

Introduction

This compound is a recently isolated steroidal saponin (B1150181) from an undisclosed plant species. Its unique chemical structure warrants a comprehensive investigation into its potential biological activities. This guide outlines the initial in-vitro screening of this compound to assess its therapeutic potential across several key areas: oncology, inflammation, and infectious diseases. The following sections provide a detailed account of the experimental protocols, a summary of the preliminary findings, and a graphical representation of the proposed cellular pathways and experimental designs.

Quantitative Data Summary

The preliminary biological evaluation of this compound was conducted using a panel of established in-vitro assays. The quantitative results from these screens are summarized below for comparative analysis.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (MTT Assay)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 15.2 ± 1.8 |

| MCF-7 | Breast Cancer | 25.6 ± 2.5 |

| A549 | Lung Cancer | 38.1 ± 3.1 |

| HepG2 | Liver Cancer | 45.3 ± 4.2 |

| HCT116 | Colon Cancer | 22.7 ± 2.1 |

Table 2: Anti-inflammatory Activity of this compound (Nitric Oxide Inhibition Assay)

| Cell Line | Treatment | IC₅₀ (µM) |

| RAW 264.7 | LPS-stimulated | 18.5 ± 1.9 |

Table 3: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 32 |

| Escherichia coli | Gram-negative bacteria | >128 |

| Candida albicans | Fungi | 64 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in the preliminary screening of this compound.

Cell Viability (MTT) Assay

This assay was employed to determine the cytotoxic effects of this compound on various human cancer cell lines.

-

Cell Culture: Human cancer cell lines (HeLa, MCF-7, A549, HepG2, HCT116) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The following day, the medium was replaced with fresh medium containing various concentrations of this compound (0.1 to 100 µM).

-

After 48 hours of incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C.

-

The medium was then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.

-

Nitric Oxide (NO) Inhibition Assay

This assay was used to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂.

-

Assay Procedure:

-

Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated overnight.

-

The cells were then pre-treated with various concentrations of this compound (1 to 100 µM) for 1 hour.

-

Following pre-treatment, the cells were stimulated with 1 µg/mL of LPS for 24 hours.

-

The concentration of nitrite (B80452) in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

-

The absorbance was measured at 540 nm.

-

The IC₅₀ value was determined from the dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound was determined using the broth microdilution method.

-

Microbial Strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 10231) were used.

-

Assay Procedure:

-

The assay was performed in 96-well microtiter plates.

-

This compound was serially diluted in Mueller-Hinton Broth for bacteria and RPMI-1640 for yeast to obtain a range of concentrations.

-

An inoculum of each microorganism was added to each well to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast.

-

The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.

-

The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for the anti-inflammatory activity of this compound and the general workflow for its preliminary biological screening.

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: Workflow for preliminary biological screening of this compound.

Dregeoside A11: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside A11, a complex steroidal glycoside isolated from Dregea volubilis, presents a significant challenge in drug development and analytical research due to the limited availability of public data on its physicochemical properties. This technical guide addresses the critical aspect of its solubility in common organic solvents. While specific quantitative solubility data for this compound remains largely unpublished, this document provides a comprehensive overview of its qualitative solubility characteristics and outlines established experimental protocols for determining the precise solubility of natural products of this class. This guide serves as a foundational resource for researchers initiating work with this compound, enabling them to establish robust experimental designs and analytical methodologies.

Introduction to this compound

This compound is a naturally occurring steroidal glycoside with the chemical formula C₅₅H₈₈O₂₂ and a molecular weight of approximately 1101.29 g/mol .[1] It is isolated from Dregea volubilis, a plant species that has been a source of various bioactive compounds. The intricate structure of this compound, featuring a steroidal backbone and extensive glycosylation, dictates its solubility profile, making the selection of appropriate solvents a crucial first step in any experimental workflow.

Qualitative Solubility of this compound

Based on available supplier information and the general behavior of similar steroidal glycosides, this compound exhibits solubility in a range of polar organic solvents. The following table summarizes the known qualitative solubility of this compound. It is important to note that this information is not quantitative and serves as a preliminary guide for solvent screening.

| Organic Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Pyridine | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Information not available |

| Chloroform | Information not available |

This table is based on publicly available data from chemical suppliers. The term "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration is not specified.

Experimental Protocol for Quantitative Solubility Determination

The absence of specific, publicly available quantitative solubility data for this compound necessitates a standardized experimental approach to determine these values. The following protocol outlines a general and robust method for accurately measuring the solubility of this compound in various organic solvents. This method is adapted from standard practices for natural product solubility determination.

Objective: To determine the saturation solubility of this compound in selected organic solvents (e.g., DMSO, Methanol, Ethanol) at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the saturation solubility.

-

Data Presentation: The determined solubility values should be expressed in standard units such as mg/mL or mol/L and presented in a clear, tabular format for easy comparison across different solvents.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Logical Relationship for Solvent Selection

The choice of an appropriate solvent for this compound is guided by the principle of "like dissolves like." The following diagram illustrates the logical considerations for solvent selection based on the polarity of the compound and the solvent.

Conclusion

References

Methodological & Application

Dregeoside A11 extraction and purification protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Dregeoside A11, a pregnane (B1235032) glycoside with potential therapeutic applications, from the plant Dregea volubilis. The methodology is based on established phytochemical techniques, primarily solvent extraction followed by multi-step column chromatography. Additionally, this note explores the potential involvement of this compound in cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Introduction

This compound is a naturally occurring pregnane glycoside isolated from Dregea volubilis (L.) Benth., a plant belonging to the Asclepiadaceae family.[1][2] Pregnane glycosides as a class of compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antitumor properties.[1][2] Understanding the efficient extraction and purification of this compound is crucial for advancing research into its pharmacological properties and potential as a drug candidate. This protocol outlines a reproducible method for obtaining this compound in a purified form for subsequent biological assays.

Extraction Protocol

The extraction of this compound from Dregea volubilis plant material is a multi-step process involving solvent extraction to isolate a crude mixture of glycosides.

2.1. Plant Material Preparation

-

Collect fresh stems of Dregea volubilis.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Once thoroughly dried, grind the stems into a coarse powder using a mechanical grinder.

2.2. Solvent Extraction

A successive solvent extraction method is employed to separate compounds based on their polarity.

Experimental Protocol:

-

Pack the powdered plant material (e.g., 1 kg) into a large-scale Soxhlet extractor.

-

Perform sequential extraction with solvents of increasing polarity. A typical sequence is:

-

n-Hexane (to remove nonpolar compounds like fats and waxes)

-

-

Each solvent extraction should be carried out for a sufficient duration (e.g., 24-48 hours) to ensure exhaustive extraction.

-

After each extraction step, concentrate the solvent under reduced pressure using a rotary evaporator to obtain the respective crude extracts. The methanolic extract is expected to be enriched with glycosides, including this compound.

Purification Protocol

The purification of this compound from the crude methanolic extract is achieved through a series of chromatographic techniques.

3.1. Silica (B1680970) Gel Column Chromatography (Initial Separation)

This initial step aims to fractionate the complex crude extract into simpler mixtures.

Experimental Protocol:

-

Prepare a silica gel (60-120 mesh) column in a suitable solvent system (e.g., chloroform).

-

Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 1%, 2%, 5%, 10%, 20%, 50%, 100% methanol in chloroform).

-

Collect fractions of a fixed volume (e.g., 100 mL).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization agent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Combine fractions with similar TLC profiles.

3.2. Silica Gel Column Chromatography (Fine Purification)

Fractions enriched with this compound from the initial separation are subjected to further purification.

Experimental Protocol:

-

Prepare a second silica gel column with a finer mesh size (e.g., 200-300 mesh) for higher resolution.

-

Load the combined, enriched fractions onto the column.

-

Elute the column with a shallow gradient of a solvent system that provides good separation of the target compound, as determined by TLC analysis of the enriched fractions (e.g., a specific ratio of chloroform-methanol).

-

Collect smaller volume fractions and monitor by TLC.

-

Combine the pure fractions containing this compound.

3.3. Preparative High-Performance Liquid Chromatography (HPLC) (Optional Final Polishing)

For obtaining highly pure this compound, a final polishing step using preparative HPLC may be employed.

Experimental Protocol:

-

Dissolve the purified this compound from the second silica gel column in a suitable solvent.

-

Inject the sample onto a preparative reverse-phase HPLC column (e.g., C18).

-

Elute with an isocratic or gradient system of solvents like acetonitrile (B52724) and water.

-

Monitor the elution profile with a suitable detector (e.g., UV-Vis or ELSD).

-

Collect the peak corresponding to this compound.

-

Remove the solvent under vacuum to yield the pure compound.

Quantitative Data

The following table summarizes typical data obtained during the extraction and purification process. Please note that these values can vary depending on the plant material, season of collection, and specific experimental conditions.

| Parameter | Value | Reference |

| Extraction Yields | ||

| n-Hexane Extract | ~1-3% | General Knowledge |

| Chloroform Extract | ~2-5% | General Knowledge |

| Methanol Extract | ~5-10% | General Knowledge |

| Purification | ||

| This compound Yield from Methanol Extract | 0.01 - 0.1% | Estimated from similar studies |

| Purity after Silica Gel Chromatography | >90% | Estimated |

| Purity after Preparative HPLC | >98% | Estimated |

Signaling Pathway Involvement

While direct evidence for this compound's effect on specific signaling pathways is still emerging, related pregnane glycosides have been shown to exhibit biological activity through the modulation of key cellular pathways. One such pathway of significant interest in cancer research is the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.

Diagram of the PI3K/AKT/mTOR Signaling Pathway

References

Application Note: Quantitative Analysis of Dregeoside A11 in Biological Matrices using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dregeoside A11, a steroidal saponin (B1150181) isolated from Dregea volubilis. The described method is sensitive, specific, and reproducible, making it suitable for the quantification of this compound in various biological matrices, which is crucial for pharmacokinetic, pharmacodynamic, and quality control studies in drug development. The protocol outlines sample preparation, chromatographic conditions, method validation, and data analysis.

Introduction

This compound is a natural product with the molecular formula C55H88O22 and a molecular weight of approximately 1101.29 g/mol .[1][2][3] Isolated from Dregea volubilis, it belongs to the saponin class of compounds, which are known for their diverse biological activities.[3] Preliminary studies suggest that this compound may possess antioxidant and anti-inflammatory properties.[2] To facilitate further research and development of this compound as a potential therapeutic agent, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of natural products due to its high resolution, sensitivity, and accuracy. This application note presents a comprehensive protocol for the HPLC-based quantification of this compound.

Experimental

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (LC-MS grade)

-

Phosphate buffered saline (PBS)

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 205 nm |

Table 2: Mobile Phase Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 15.0 | 30 | 70 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 70 | 30 |

| 30.0 | 70 | 30 |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation from Biological Matrix (e.g., Plasma)

This protocol utilizes Solid Phase Extraction (SPE) for sample clean-up and concentration.

-

Pre-treatment: Thaw frozen plasma samples to room temperature. Spike 500 µL of plasma with the appropriate concentration of internal standard (if used).

-

Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4 °C.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC grade water.

-

Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

-

Elution: Elute this compound with 2 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the initial mobile phase (70% Mobile Phase A, 30% Mobile Phase B).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.

Caption: Experimental workflow for this compound quantification.

Method Validation

The developed HPLC method was validated according to standard guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.999 for concentrations from 1 µg/mL to 100 µg/mL |

| Accuracy (% Recovery) | 95.2% - 104.5% |

| Precision (% RSD) | Intra-day: < 2.0%, Inter-day: < 3.5% |

| Specificity | No interfering peaks from blank matrix at the retention time of this compound |